Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate
Overview
Description
“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is a chemical compound with the CAS Number: 63666-11-5 . It has a molecular weight of 156.14 and its IUPAC name is ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is 1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) . The exact mass is 156.064728 .
Physical And Chemical Properties Analysis
“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” has a melting point of 242-243ºC . It has a density of 1.4±0.1 g/cm3 and a boiling point of 373.9±25.0 °C at 760 mmHg . The compound is a powder at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in numerous pharmacologically active molecules .
Development of Antimicrobial Agents
The triazole ring found in Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate is often incorporated into compounds with potential antimicrobial properties. Research is ongoing to explore its efficacy against a range of microbial pathogens .
Agricultural Chemical Research
In agriculture, this compound is explored for its potential use in developing new pesticides and herbicides. Its triazole core can be modified to target specific agricultural pests and diseases .
Material Science
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate can be used in material science for the creation of novel polymers and coatings. These materials may exhibit unique properties such as thermal stability or biodegradability .
Organic Synthesis
This compound is also a valuable reagent in organic synthesis. It can act as a building block for the construction of complex organic molecules, including natural products and potential drug candidates .
Photovoltaic Research
In the field of renewable energy, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate is being studied for its role in the development of photovoltaic materials that could be used in solar cells .
Safety and Hazards
“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
The exact mechanism of action would depend on the specific biological target of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the enzyme cholinesterase, which plays a key role in nerve signal transmission .
In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME). For example, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate has a molecular weight of 156.14 , and it’s considered to have high GI absorption .
properties
IUPAC Name |
ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNUTAJXZZPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069980 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate | |
CAS RN |
63666-11-5 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63666-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063666115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63666-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63666-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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